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(3-Methoxynaphthalen-1-yl)methanamine
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Description
(3-Methoxynaphthalen-1-yl)methanamine: is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring a methoxy group at the third position and a methanamine group at the first position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxynaphthalen-1-yl)methanamine typically involves the reaction of 3-methoxynaphthalene with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative
Biological Activity
(3-Methoxynaphthalen-1-yl)methanamine is an organic compound notable for its potential biological activities, primarily due to its structural features, which include a methoxy group and a naphthalene ring. This article explores its biological activity, synthesis, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H13N
- Molecular Weight : 189.25 g/mol
- Functional Groups : Methoxy group (-OCH3), Methanamine group (-NH2)
The presence of the methoxy group enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry and organic synthesis. The aromatic naphthalene structure allows for π-π stacking interactions, which can enhance binding affinity to biological targets.
The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The methanamine group can form hydrogen bonds with active sites on proteins, influencing their functionality.
- π-π Interactions : The aromatic nature of the naphthalene ring facilitates π-π stacking with other aromatic residues in proteins, enhancing binding affinity.
These interactions suggest potential roles in enzyme modulation and metabolic pathway regulation.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through modulation of apoptotic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial activity .
Study 1: Enzyme Interaction
A study investigated the binding affinity of this compound to the Mcl-1 protein, a key regulator of apoptosis. NMR spectroscopy indicated that the compound binds specifically to the BH3-binding groove of Mcl-1, leading to significant perturbations in chemical shifts of specific residues. This suggests that this compound could enhance apoptosis in cancer cells by inhibiting Mcl-1 function .
Study 2: Antimicrobial Activity
In another study, derivatives similar to this compound were tested against various microbial strains. Results demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of planktonic growth and biofilm formation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2-Methoxynaphthalen-1-yl)methanamine | Methoxy group at position 2 | Different spatial orientation may affect biological activity |
(7-Methoxynaphthalen-1-yl)methanamine | Methoxy group at position 7 | Potential for different reactivity patterns due to position |
(3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine | Contains an isoxazole ring | Enhanced binding properties due to additional heterocyclic structure |
The unique combination of functional groups in this compound provides distinct chemical properties compared to its analogs, potentially leading to varied biological activities.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(3-methoxynaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7H,8,13H2,1H3 |
InChI Key |
BSEVREDMKWBJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)CN |
Origin of Product |
United States |
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